molecular formula C13H10O5 B192111 Pimpinellin CAS No. 131-12-4

Pimpinellin

Cat. No.: B192111
CAS No.: 131-12-4
M. Wt: 246.21 g/mol
InChI Key: BQPRWZCEKZLBHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pimpinellin can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents like acetone or ethanol to isolate the compound from plant materials . Chemical synthesis routes often involve the cyclization of appropriate precursors under controlled conditions to form the furocoumarin structure .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pimpinellin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

Properties

IUPAC Name

5,6-dimethoxyfuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c1-15-11-7-3-4-9(14)18-10(7)8-5-6-17-12(8)13(11)16-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPRWZCEKZLBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CO2)C3=C1C=CC(=O)O3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156831
Record name Pimpinellin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water, Soluble in alcohol
Record name Pimpinellin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Off-white needles from methylene chloride/hexane, Yellowish needles

CAS No.

131-12-4
Record name Pimpinellin
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URL https://commonchemistry.cas.org/detail?cas_rn=131-12-4
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Record name Pimpinellin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimpinellin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethoxyfuro[2,3-h]chromen-2-one
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Record name PIMPINELLIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pimpinellin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pimpinellidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301764
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Melting Point

119 °C
Record name Pimpinellin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Pimpinellin?

A1: this compound has the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound, including UV, IR, MS, and 1D and 2D NMR. These techniques provide information about its functional groups, molecular vibrations, fragmentation patterns, and connectivity of atoms within the molecule. [, , , ]

Q3: How does this compound exert its anti-inflammatory effects?

A3: Research indicates that this compound can reduce inflammation by promoting the ubiquitination and subsequent degradation of PARP1 (poly(ADP-ribose) polymerase 1) via the E3 ubiquitin ligase RNF146. This mechanism inhibits the overactivation of PARP1 and PAR (poly(ADP-ribose)) formation, both of which are implicated in inflammatory responses, particularly in macrophages. []

Q4: What is the role of this compound in inhibiting platelet aggregation?

A4: this compound effectively inhibits collagen-induced platelet aggregation by suppressing the PI3K/Akt pathway. This inhibition reduces granule secretion, including the release of ATP from dense granules and CD62 from α granules, thereby preventing platelet activation and thrombus formation. Notably, this compound does not impact ADP- or thrombin-induced aggregation, indicating a specific mechanism targeting collagen-mediated platelet activation. []

Q5: Does this compound exhibit antifungal activity?

A5: Yes, this compound has demonstrated antifungal activity against various citrus fungal pathogens, including Colletotrichum gloeosporioides. Studies suggest that this compound disrupts fungal morphology, leading to increased mycelium branching, hyphal deformities, and partial septum disappearance. []

Q6: What is the mechanism behind this compound's antitumor activity?

A6: While the precise mechanisms are still under investigation, studies suggest this compound may exert antitumor effects through multiple pathways. Notably, it has shown inhibitory effects on human breast cancer MCF-7 cells, potentially by interfering with cell proliferation and inducing apoptosis. Further research is needed to fully elucidate these mechanisms and identify specific molecular targets. []

Q7: How do structural modifications of this compound affect its biological activity?

A7: Research on this compound and related furanocoumarins indicates that subtle structural changes can significantly impact their biological activity. For instance, the presence and position of methoxy groups, as well as the type of substituents on the furan ring, can influence their binding affinity to target proteins and alter their pharmacological profiles. Further SAR studies are crucial to develop this compound analogs with improved potency and selectivity for specific therapeutic applications. [, , , , ]

Q8: What are the pharmacodynamic effects of this compound in vivo?

A8: In vivo studies have demonstrated various pharmacodynamic effects of this compound. For example, it has shown efficacy in reducing fibrinogen levels in a hemorrhagic rat model, suggesting its potential as a hemostatic agent. Furthermore, it has demonstrated protective effects against LPS-induced sepsis in mouse models, highlighting its anti-inflammatory properties in a systemic inflammatory context. [, ]

Q9: What cell-based assays have been used to study the biological activity of this compound?

A9: Various cell-based assays have been employed to investigate the effects of this compound. These include assays assessing macrophage inflammation, platelet aggregation, and tumor cell viability. These studies provide valuable insights into the cellular and molecular mechanisms underlying the biological activities of this compound. [, , ]

Q10: What animal models have been used to evaluate the efficacy of this compound?

A10: Researchers have utilized various animal models, including rat and mouse models, to evaluate the efficacy of this compound. These models have been instrumental in demonstrating its potential in treating conditions such as sepsis, thrombosis, and cancer. For instance, this compound improved survival rates in LPS-induced sepsis in mice and reduced fibrinogen levels in a hemorrhagic rat model. [, ]

Q11: What analytical methods are commonly used to characterize and quantify this compound?

A11: Several analytical techniques are employed for the characterization and quantification of this compound, including:

  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV or mass spectrometry detection, enables the separation and quantification of this compound in complex mixtures, such as plant extracts. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and selectivity for the identification and quantification of volatile compounds, including this compound, in various matrices. [, , ]
  • Thin-Layer Chromatography (TLC): TLC, often coupled with bioautography, offers a rapid and cost-effective method for the separation and identification of this compound and assessment of its biological activity. [, ]

Q12: How is the quality of this compound controlled during development and manufacturing?

A12: Quality control of this compound involves stringent measures throughout the entire process, from sourcing raw materials to final product formulation. This includes:

  • Good Manufacturing Practices (GMP): Adhering to GMP guidelines during manufacturing to ensure the quality, safety, and efficacy of this compound products. []

Q13: What is the environmental impact of this compound production?

A13: The environmental impact of this compound production is an important consideration. While it is a naturally occurring compound, large-scale extraction from plant sources can have ecological consequences. Sustainable practices, such as cultivating plants with high this compound content, using eco-friendly extraction methods, and minimizing waste generation, are crucial to mitigate any negative environmental impact. []

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